molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1444801
M. Wt: 226.07 g/mol
InChI Key: MNFSONFFBSRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthesis pathway involves the reaction of 5-bromo-1-ethylpyrazolo pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is based on the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” are typically catalyzed reactions. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Kinase Inhibition

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a versatile scaffold that has shown significant potential in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it an integral part of many patents related to kinase inhibition. This compound interacts effectively with kinases, particularly by binding to the hinge region but also forming key interactions elsewhere, enhancing its potency and selectivity. It's considered to have elements common to both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve diverse kinase binding modes and serving as a crucial scaffold in kinase inhibitor design (Wenglowsky, 2013).

Catalytic Applications

The synthesis and chemical properties of heterocyclic compounds, including those derived from pyrazolo[3,4-b]pyridine, are critical in catalysis and organic synthesis. These compounds serve as versatile intermediates in creating complex molecules. Recent reviews highlight the application of hybrid catalysts in synthesizing scaffolds like pyranopyrimidines, which are precursors in medicinal and pharmaceutical industries. The development of these cores, despite being challenging due to their structural complexity, underscores the utility of pyrazolo[3,4-b]pyridine derivatives in broad synthetic applications (Parmar, Vala, & Patel, 2023).

Future Directions

The future directions for “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds involve further exploration of their potential as TRK inhibitors, given their association with cell proliferation and differentiation .

properties

IUPAC Name

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFSONFFBSRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.